molecular formula C18H16ClN5OS B15022289 N-(4-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(4-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15022289
M. Wt: 385.9 g/mol
InChI Key: XWGCZBWWTBNBHJ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, forming a unique scaffold that exhibits a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-chlorobenzoyl chloride under reflux conditions in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazolothiadiazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazine derivatives.

    Substitution: Formation of substituted triazolothiadiazine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties. It has shown promising results in preclinical studies as a potential drug candidate.

    Industry: Utilized in the development of agrochemicals and as a component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It modulates various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different fusion pattern of the triazole and thiadiazine rings, resulting in distinct chemical properties.

    1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines:

The uniqueness of N-(4-chlorophenyl)-3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific substituents, which confer enhanced biological activities and make it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C18H16ClN5OS

Molecular Weight

385.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C18H16ClN5OS/c1-11-21-22-18-24(11)23-15(12-5-3-2-4-6-12)16(26-18)17(25)20-14-9-7-13(19)8-10-14/h2-10,15-16,23H,1H3,(H,20,25)

InChI Key

XWGCZBWWTBNBHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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